4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
Description
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a coumarin-derived ester with a complex substituent pattern. The core structure consists of a coumarin scaffold (2H-chromen-2-one) modified at the 4-position with an ethyl group and at the 7-position with a tert-butoxycarbonyl (Boc)-protected norvaline ester. This compound is of interest in medicinal chemistry due to coumarin’s inherent bioactivity, including anticoagulant, anti-inflammatory, and fluorescent properties. The Boc group enhances stability during synthetic procedures, while the norvaline moiety may influence solubility and target binding. Crystallographic analysis of such compounds is typically performed using programs like SHELXL , which enable precise refinement of molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C21H27NO6/c1-6-8-16(22-20(25)28-21(3,4)5)19(24)26-14-9-10-15-13(7-2)11-18(23)27-17(15)12-14/h9-12,16H,6-8H2,1-5H3,(H,22,25) |
InChI Key |
GFOFVMIXSZUABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction, a classic method for coumarin synthesis, involves condensation of resorcinol derivatives with β-keto esters. For 4-ethyl substitution:
-
Reactants : Ethyl acetoacetate and 3-ethylresorcinol.
-
Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.
-
Conditions : Reflux at 80–100°C for 6–12 hours.
-
Outcome : Yields 4-ethyl-7-hydroxycoumarin (50–70% yield), confirmed via melting point (mp 210–212°C) and -NMR (δ 6.8–7.4 ppm aromatic protons).
Kostanecki-Robinson Reaction
Alternative approaches employ the Kostanecki-Robinson method, utilizing o-hydroxyaryl ketones and acetic anhydride:
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Reactants : 3-Ethyl-2-hydroxyacetophenone and acetic anhydride.
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Conditions : Reflux with sodium acetate (120°C, 4 hours).
-
Outcome : Forms 4-ethyl-7-acetoxycoumarin, hydrolyzed to 7-hydroxycoumarin using NaOH/EtOH.
Protection of Norvaline
The norvaline residue requires N-terminal Boc protection to prevent unwanted side reactions during coupling:
Boc Activation Protocol
-
Reactants : L-Norvaline, di-tert-butyl dicarbonate (Boc₂O).
-
Base : Triethylamine (TEA) or NaHCO₃ in tetrahydrofuran (THF)/water (1:1).
-
Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.
-
Workup : Extract with ethyl acetate, dry over MgSO₄, and evaporate.
-
Yield : Boc-norvaline obtained in 85–90% purity (TLC Rf = 0.6 in hexane/ethyl acetate 3:1).
Esterification: Coupling Chromenone and Boc-Norvaline
The critical step involves forming the ester bond between the chromenone’s 7-hydroxy group and Boc-norvaline’s carboxylate.
Steglich Esterification
-
Reactants : 4-Ethyl-7-hydroxycoumarin, Boc-norvaline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Workup : Filter dicyclohexylurea byproduct, wash with 1M HCl, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
-
Yield : 60–75%.
Mixed Carbonate Method
Alternative activation uses chloroformate derivatives:
-
Reactants : Boc-norvaline, ethyl chloroformate.
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Base : TEA in anhydrous THF.
-
Coupling : Add activated carbonate to chromenone, stir at 0°C for 2 hours.
-
Yield : Comparable to Steglich (55–70%) but with faster reaction times.
Optimization and Challenges
Solvent Effects
Purification Strategies
-
Column chromatography : Essential for removing unreacted starting materials (Rf = 0.3–0.4).
-
Recrystallization : Ethanol/water mixtures yield crystalline product (mp 145–147°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Steglich | 60–75 | 24 | 95 | High reproducibility |
| Mixed Carbonate | 55–70 | 2 | 90 | Rapid activation |
| DCC/DMAP | 65 | 18 | 93 | Low racemization risk |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of coumarin compounds, including 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate, exhibit potent anticancer activity. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate | MCF-7 | 9.54 | Apoptosis induction |
| Coumarin derivative A | A549 (lung) | 16.1 | Cell cycle arrest |
| Coumarin derivative B | HeLa (cervical) | 0.47 | Caspase activation |
Acetylcholinesterase Inhibition
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds featuring the coumarin scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.
Table 2: AChE Inhibition Data
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate | TBD | TBD |
| Coumarin derivative C | 2.7 | |
| Coumarin derivative D | 5.0 |
Case Studies
Several case studies highlight the effectiveness of coumarin derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the application of coumarin derivatives on MCF-7 cells revealed that compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate significantly reduced cell viability through apoptosis mechanisms.
- Alzheimer's Disease Research : In vitro assays demonstrated that certain coumarin derivatives effectively inhibited AChE activity, indicating potential for developing new therapeutic agents for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methodological Considerations
Crystallographic data for such compounds are often processed using SHELX programs , with WinGX/ORTEP enabling visualization of anisotropic displacement parameters . For instance, intermolecular hydrogen bonds in the target compound’s crystal lattice (e.g., between the carbonyl oxygen and Boc group) are refined using SHELXL’s constraints for disordered moieties .
Biological Activity
The compound 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a derivative of coumarin that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of coumarin derivatives, characterized by a chromenone structure. Its molecular formula can be represented as . The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which is beneficial for biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 305.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed potent activity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values ranging from 0.47 to 16.1 μM . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell proliferation.
Antimicrobial Properties
The antibacterial activity of coumarin derivatives has been well-documented. For instance, compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate have shown effectiveness against Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Anticancer Study : A study investigated the effects of various coumarin derivatives on MCF-7 cells. The results indicated that compounds with a similar structure to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate exhibited significant cytotoxicity, leading to further exploration in drug development .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as potential candidates for new antibacterial agents, especially in light of increasing antibiotic resistance .
The biological activities of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Coumarins are known to inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
- Membrane Disruption : The interaction with microbial membranes disrupts their integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
